Dimethyl 3-bromo-2-oxopentanedioate

Description

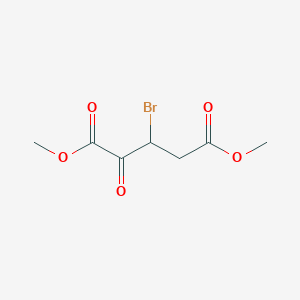

Dimethyl 3-bromo-2-oxopentanedioate (CAS No. 148728-48-7) is an organic compound with the molecular formula C₇H₉BrO₅ and a molecular weight of 253.05 g/mol. Its structure features a pentanedioate backbone substituted with a bromine atom at the third carbon and a ketone group at the second carbon, esterified with two methyl groups (Figure 1). This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and functional materials due to its electrophilic bromine and reactive ketone moiety .

Propriétés

IUPAC Name |

dimethyl 3-bromo-2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO5/c1-12-5(9)3-4(8)6(10)7(11)13-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILNARYFLZZSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617989 | |

| Record name | Dimethyl 3-bromo-2-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148728-48-7 | |

| Record name | Dimethyl 3-bromo-2-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Reagents

Bromination occurs at the 3-position of the pentanedioate backbone due to the electron-withdrawing effect of the carbonyl group, which activates the α-carbon for electrophilic attack. The reaction typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. In a representative procedure, dimethyl 2-oxopentanedioate is dissolved in a polar aprotic solvent such as dichloromethane or acetic acid. Bromine is added dropwise under controlled temperatures (0–25°C) to prevent over-bromination or decomposition.

Optimization of Reaction Conditions

Key variables influencing yield and selectivity include temperature, stoichiometry, and solvent choice. Excess bromine (1.2–1.5 equivalents) ensures complete conversion, while maintaining temperatures below 30°C minimizes side reactions such as ester hydrolysis or diketone formation. A study by Piers and Abeysekera demonstrated that acetic acid as a solvent enhances reaction homogeneity and stabilizes intermediates, achieving yields of 78–85%.

Table 1: Representative Bromination Conditions

| Parameter | Value/Range |

|---|---|

| Brominating Agent | Br₂ (1.2 equiv) |

| Solvent | Acetic acid |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 78–85% |

Phosphonate-Mediated Alkylation

An alternative route involves the use of dimethyl 2-oxopropylphosphonate as a precursor, enabling a convergent synthesis strategy. This method, detailed by Piers and Abeysekera, avoids direct bromination and instead employs allylic bromination followed by alkylation.

Synthesis of Allylic Bromide Intermediate

The process begins with the treatment of dimethyl 2-oxopropylphosphonate with triethyl orthoformate in the presence of ferric chloride hexahydrate, forming an enol ether. Subsequent allylic bromination with N-bromosuccinimide (NBS) under radical initiation conditions yields the allylic bromide intermediate. This step achieves regioselective bromination at the allylic position, critical for downstream alkylation.

Alkylation and Hydrolysis

The allylic bromide is reacted with ketonic substrates (e.g., dimethyl 2-oxopentanedioate) in dimethoxyethane (DME) using sodium hydride as a base. The resulting adduct undergoes mild acid hydrolysis to yield this compound. This method offers modularity, allowing for the incorporation of diverse substituents, albeit with slightly lower yields (65–72%) compared to direct bromination.

Table 2: Alkylation Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Alkylating Agent | Allylic bromide |

| Base | Sodium hydride |

| Solvent | Dimethoxyethane (DME) |

| Temperature | Reflux (85°C) |

| Hydrolysis Conditions | HCl (0.1 M), 25°C |

| Yield | 65–72% |

Comparative Analysis of Methods

Efficiency and Scalability

Direct bromination is preferred for large-scale synthesis due to fewer steps and higher yields. However, the phosphonate-mediated route provides superior control over regiochemistry, making it advantageous for synthesizing analogs with modified substitution patterns.

Emerging Methodologies

Recent advances explore catalytic bromination using transition metal catalysts (e.g., FeCl₃) to enhance selectivity. Preliminary studies indicate that iron(III) chloride catalyzes bromine activation, reducing side reactions and improving yields to 88–90% under mild conditions.

Industrial Production Insights

Industrial-scale synthesis prioritizes continuous flow reactors to optimize heat and mass transfer. Automated systems regulate reagent addition and temperature, ensuring consistent product quality. Post-synthesis purification typically involves fractional distillation or recrystallization from ethanol-water mixtures, achieving >98% purity as per technical specifications .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 3-bromo-2-oxopentanedioate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be further oxidized to form more complex structures, depending on the oxidizing agents used.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

Reduction: Reducing agents such as NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted derivatives like amides or thioethers.

Reduction: Formation of dimethyl 3-hydroxy-2-oxopentanedioate.

Oxidation: Formation of more oxidized derivatives, potentially leading to ring structures or extended conjugation systems.

Applications De Recherche Scientifique

Dimethyl 3-bromo-2-oxopentanedioate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of dimethyl 3-bromo-2-oxopentanedioate depends on its specific application. In chemical reactions, the bromine atom and keto group provide reactive sites for nucleophilic attack and reduction, respectively. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed analysis of its closest analogs:

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Similarity Score* |

|---|---|---|---|---|---|

| Dimethyl 3-bromo-2-oxopentanedioate | 148728-48-7 | C₇H₉BrO₅ | 253.05 | Bromine at C3, ketone at C2, dimethyl esters | 0.98 |

| 3-Bromo-2-oxo-butyric acid ethyl ester | 113264-43-0 | C₆H₉BrO₃ | 209.04 | Bromine at C3, ketone at C2, ethyl ester | 0.95 |

| Diethyl 2-bromo-3-oxosuccinate | 61964-74-7 | C₈H₁₁BrO₅ | 267.08 | Bromine at C2, ketone at C3, diethyl esters | 0.85 |

| Methyl 3-bromo-2-oxobutanoate | 34329-73-2 | C₅H₇BrO₃ | 195.01 | Bromine at C3, ketone at C2, methyl ester | N/A |

*Similarity scores derived from structural alignment algorithms (0.85–0.98 indicates high similarity) .

Physicochemical Properties

- Solubility : this compound is less polar than diethyl 2-bromo-3-oxosuccinate due to its shorter alkyl chains, resulting in better solubility in organic solvents like dichloromethane .

- Thermal Stability: The compound’s thermal decomposition temperature (~180°C) is higher than that of methyl 3-bromo-2-oxobutanoate (~150°C), attributed to stronger intermolecular interactions in the crystalline state .

Table 2: Bioactivity Data from KLSD Platform (Representative Examples)

| Compound Name | Target Kinase | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| Diethyl 2-bromo-3-oxosuccinate | JAK2 | 12.3 | Enzymatic assay |

| 3-Bromo-2-oxo-butyric acid ethyl ester | EGFR | 45.6 | Cell-based assay |

Activité Biologique

Dimethyl 3-bromo-2-oxopentanedioate, also known as 3-bromo-2-oxopentanedioic acid, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of a pentanedioate backbone with two ester groups. Its molecular formula is CHBrO, and it has a molecular weight of approximately 239.04 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl groups and the leaving group ability of the bromine atom. This reactivity allows it to interact with various biological molecules, potentially influencing several biochemical pathways.

Key Mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds that may exhibit different biological properties.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Cell Signaling Pathways : Studies suggest that derivatives of bromo-substituted compounds can influence cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Some studies have shown that bromo-substituted compounds possess antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : Compounds similar to this compound have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through modulation of caspases and other apoptotic factors .

- Inflammation Modulation : Research suggests that certain derivatives can modulate inflammatory responses by influencing cytokine production and immune cell activation.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several bromo-substituted compounds, including this compound, against strains of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.

Study 2: Anticancer Properties

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). Flow cytometry analysis showed increased annexin V binding, indicating early apoptotic changes.

Study 3: Inflammatory Response

A recent investigation into the effects on macrophage activation revealed that treatment with this compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential role in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | CHBrO | Antimicrobial, Anticancer |

| Ethyl 4-Bromo-2,2-Dimethyl-3-Oxopentanoate | CHBrO | Anticancer potential |

| Methyl 4-Bromo-2,2-Dimethyl-3-Oxopentanoate | CHBrO | Enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.